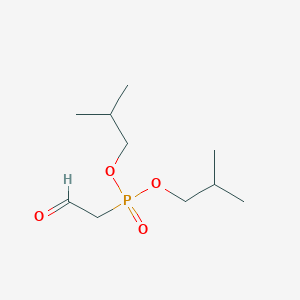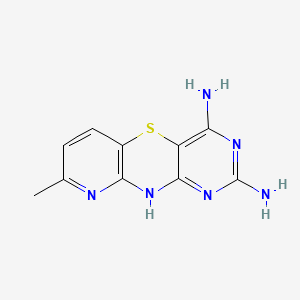![molecular formula C17H33OPSi2 B14497494 Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane CAS No. 65284-25-5](/img/structure/B14497494.png)
Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane is a complex organophosphorus compound characterized by the presence of both trimethylsilyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane typically involves the reaction of diethyl phosphite with phenyl(trimethylsilyl)methanol in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 50-100°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of high-purity reagents and precise temperature control is crucial to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-carbon bonds.
Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism by which Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane exerts its effects involves the interaction of its phosphorus center with various molecular targets. The trimethylsilyl groups provide steric protection, enhancing the stability of the compound and facilitating selective reactions. The phenyl group contributes to the compound’s reactivity and its ability to participate in aromatic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl(trimethylsilyl)phosphine: Similar in structure but with two phenyl groups instead of one.
Diethyl(trimethylsilyl)phosphine: Lacks the phenyl group, making it less reactive in aromatic substitution reactions.
Trimethylsilylphosphine: Contains only trimethylsilyl groups, resulting in different reactivity and applications.
Uniqueness
Diethyl{phenyl(trimethylsilyl)[(trimethylsilyl)oxy]methyl}phosphane is unique due to its combination of diethyl, phenyl, and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized synthetic applications and research contexts.
Propiedades
Número CAS |
65284-25-5 |
|---|---|
Fórmula molecular |
C17H33OPSi2 |
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
diethyl-(phenyl-trimethylsilyl-trimethylsilyloxymethyl)phosphane |
InChI |
InChI=1S/C17H33OPSi2/c1-9-19(10-2)17(20(3,4)5,18-21(6,7)8)16-14-12-11-13-15-16/h11-15H,9-10H2,1-8H3 |
Clave InChI |
SKTFVKDFZYHRIF-UHFFFAOYSA-N |
SMILES canónico |
CCP(CC)C(C1=CC=CC=C1)(O[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


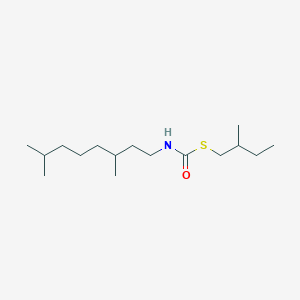
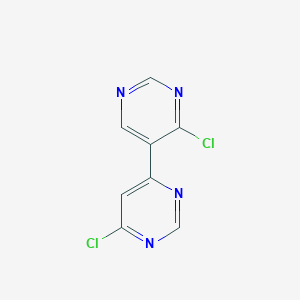
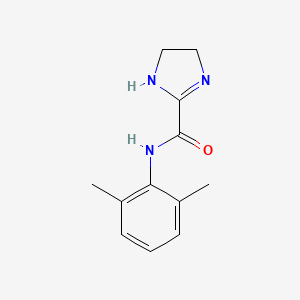
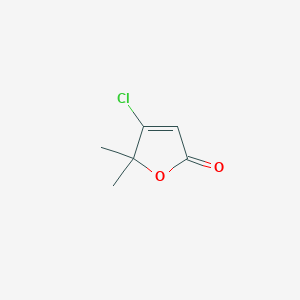

![4-[(Carboxymethyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B14497445.png)
![S-[2-(Methoxyamino)-2-oxoethyl] diethylcarbamothioate](/img/structure/B14497451.png)
![7-Chloro-9-[3-(dimethylamino)propyl]-2,3-difluoro-9H-thioxanthen-9-OL](/img/structure/B14497459.png)
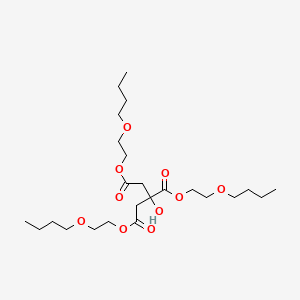
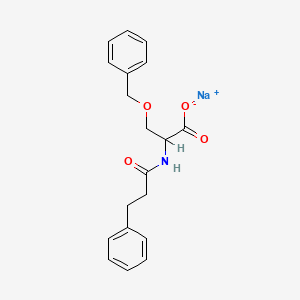
![8-Chloro-10-hydroxy-5-oxo-5lambda~5~-benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14497473.png)

